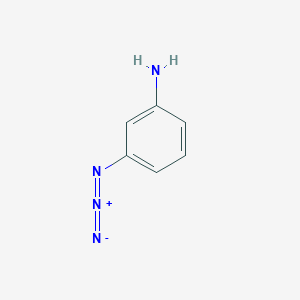

3-azidoaniline

Overview

Description

3-azidoaniline is an important chemical compound that is used in a wide range of scientific research applications. It is a derivative of aniline and is used as a reagent in organic synthesis. It is a versatile compound that is used in the synthesis of a variety of compounds, including dyes and pharmaceuticals. This compound has been used in a variety of scientific research applications, including the synthesis of new compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action.

Scientific Research Applications

1. Prodrug Strategy and Anti-HIV Agents

3-Azidoaniline derivatives, particularly AZT phosphonate derivatives, have been extensively researched in the context of HIV treatment. AZT, the first compound approved for HIV treatment, is a crucial part of treatment regimens despite its toxicity, which has stimulated the search for new agents. The prodrug strategy with AZT phosphonate derivatives has enriched the fields of chemistry, biology, and medicine with new knowledge, methods, structures, and anti-HIV drugs. These derivatives promise extended-release forms of AZT due to their slow release, cellular penetration, decreased toxicity, and lack of cumulative properties (Khandazhinskaya, Matyugina, & Shirokova, 2010).

2. Bifunctional Reagents in Multicomponent Reactions

Azidoisocyanides, structurally related to this compound, have been identified as bifunctional reagents offering significant potential in multicomponent reactions. They are used in Passerini and Ugi reactions and Cu(I)-catalyzed cycloaddition to form 1,2,3-triazoles. The bifunctional nature of these compounds allows for the development of methodologies for preparing peptides with azide groups and subsequent conjugation with biologically active compounds, indicating their utility in targeted modification of biomolecules (Sokolova & Nenajdenko, 2014).

3. Multi-Target-Directed Ligands in AIDS Therapy

This compound derivatives, particularly AZT, have been used as a scaffold for developing multi-target-directed ligands (MTDLs) in AIDS therapy. The medicinal chemistry approach of molecular hybridization has incorporated AZT into the structure of several compounds, leading to the development of MTDLs targeting different steps of the HIV-1 replication cycle. This approach highlights the importance of AZT and its derivatives in the search for new antiretroviral agents with enhanced cell permeability (Maria da Conceição Avelino Dias Bianco et al., 2022).

properties

IUPAC Name |

3-azidoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-2-1-3-6(4-5)9-10-8/h1-4H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLSJPUEPXAOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

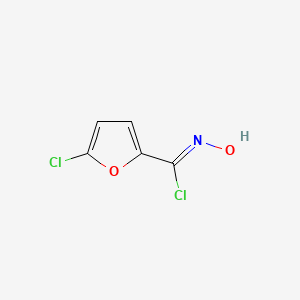

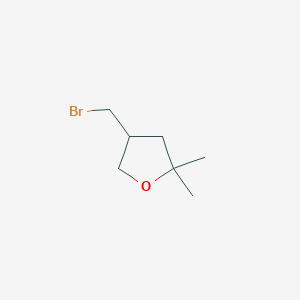

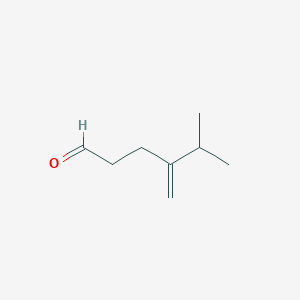

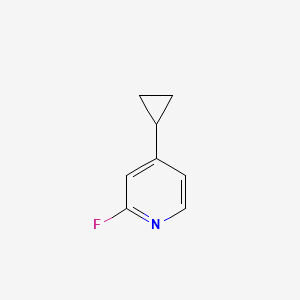

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid](/img/structure/B6599827.png)

![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)

![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)

![(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane](/img/structure/B6599876.png)

![2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid](/img/structure/B6599893.png)